molecular formula C17H13BrClNO3S B3013464 (5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate CAS No. 2361880-72-8

(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate

Cat. No. B3013464
CAS RN: 2361880-72-8
M. Wt: 426.71
InChI Key: HQHBGQCNQCQJCG-UHFFFAOYSA-N
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Description

“(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate” is a chemical compound with the molecular formula C17H13BrClNO3S and a molecular weight of 426.71. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Molecular Structure Analysis

The structure of quinoline derivatives can be determined using various spectroscopic techniques . The central ester fragment in a related compound, “(5-chloroquinolin-8-yl)-2-fluorobenzoate”, was found to be almost planar, making dihedral angles with the quinoline and phenyl rings . The structure also showed non-classical hydrogen bonds and a halogen-halogen distance less than the sum of the van der Waals radii .


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, O-acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts has been investigated . The reaction was facilitated by N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N’-dicyclohexyl carbodiimide (DCC), leading to the synthesis of 5-chloroquinolin-8-yl-benzoates .

Scientific Research Applications

Antitumor Agents

The 8-hydroxyquinoline scaffold, which includes the title compound, has been explored for its potential as an antitumor agent. Quinolines, including 8-hydroxyquinoline derivatives, serve as important starting points for developing therapeutic agents with diverse biological activities. The incorporation of halogen atoms (such as chlorine and fluorine) into their structures can significantly impact their chemical and pharmacological properties .

Supramolecular Chemistry

The crystallographic study of the title compound revealed intriguing supramolecular characteristics. The central ester fragment (C8/O1/C10(O2)/C11) is nearly planar, forming dihedral angles with the quinoline and phenyl rings. The structure exhibits non-classical hydrogen bonds (C–H…X, where X = halogen) and a halogen…halogen interaction with a distance less than the sum of van der Waals radii. These interactions contribute to the formation of centrosymmetric dimers, which run parallel to the (100) plane .

Structural Determination

Single-crystal X-ray diffraction studies have been essential for understanding the molecular arrangement and bonding patterns of this compound. Such structural information is crucial for designing and optimizing drug candidates .

Antimalarial Research

While not explicitly studied for antimalarial activity, the 8-hydroxyquinoline scaffold has been investigated in related contexts. Further exploration of this compound’s potential as an antimalarial agent could be valuable .

Antibacterial Properties

Given the diverse biological activities associated with quinoline derivatives, it’s worth exploring whether this compound exhibits antibacterial effects. Research in this area could provide insights into its therapeutic potential .

Anti-Inflammatory Applications

Quinolines have been studied for their anti-inflammatory properties. Investigating the anti-inflammatory effects of this compound could contribute to our understanding of its pharmacological profile .

Future Directions

Quinoline derivatives have a wide spectrum of biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and antitumor activities . Therefore, they are important starting pharmacophores for preparing therapeutic agents. The future directions in the research of quinoline derivatives like “(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate” could involve the development of more effective antimalarial, antimicrobial, and anticancer agents .

properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO3S/c1-10-9-16(11(2)8-13(10)18)24(21,22)23-15-6-5-14(19)12-4-3-7-20-17(12)15/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHBGQCNQCQJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate

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